6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The thiazole ring, known for its aromaticity and biological activity, contributes to the compound’s unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of thiazole derivatives with piperidine-3-carboxamide under controlled conditions. One common method includes the condensation of thiazole-2-carboxylic acid with piperidine-3-carboxamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of the thiazole ring.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness: 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide is unique due to the presence of both a thiazole and a piperidine ring, which imparts distinct chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other thiazole derivatives .
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
6-oxo-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O2S/c13-7-2-1-6(5-11-7)8(14)12-9-10-3-4-15-9/h3-4,6H,1-2,5H2,(H,11,13)(H,10,12,14) |
InChI Key |
YZDFDVXKFQBMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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